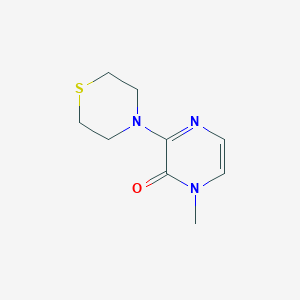

1-methyl-3-thiomorpholinopyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-methyl-3-thiomorpholin-4-ylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-11-3-2-10-8(9(11)13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLMVGLZOGPIMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCSCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-3-thiomorpholinopyrazin-2(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

1-Methyl-3-thiomorpholinopyrazin-2(1H)-one features a thiomorpholine ring fused with a pyrazine nucleus. Its molecular formula is C₇H₈N₂OS, and it possesses unique chemical properties that contribute to its biological activity.

Antimicrobial Activity

Research indicates that 1-methyl-3-thiomorpholinopyrazin-2(1H)-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

In addition to antimicrobial effects, this compound has shown promise in anticancer research. Studies have reported its ability to inhibit the proliferation of cancer cells in various types of tumors, including breast and colon cancers. The proposed mechanism involves induction of apoptosis and cell cycle arrest.

The biological activity of 1-methyl-3-thiomorpholinopyrazin-2(1H)-one can be attributed to its interaction with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for cell survival.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular functions.

Case Studies

Several case studies have investigated the efficacy of 1-methyl-3-thiomorpholinopyrazin-2(1H)-one in clinical and laboratory settings:

-

Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity against Escherichia coli and Staphylococcus aureus.

- Methodology : Disk diffusion method was employed to assess the inhibition zones.

- Findings : The compound exhibited notable inhibition against both bacterial strains, with a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.

-

Cancer Cell Line Study :

- Objective : To assess the anticancer potential on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment with varying concentrations of the compound.

- Findings : A dose-dependent decrease in cell viability was observed, suggesting potent anticancer activity.

Data Summary

The following table summarizes key findings from various studies on the biological activity of 1-methyl-3-thiomorpholinopyrazin-2(1H)-one:

| Study Type | Target Organism/Cell Line | Key Findings |

|---|---|---|

| Antimicrobial Activity | E. coli | Significant inhibition observed |

| S. aureus | Lower MIC compared to standard antibiotics | |

| Anticancer Activity | MCF-7 (Breast Cancer) | Dose-dependent decrease in cell viability |

| HT-29 (Colon Cancer) | Induction of apoptosis noted |

Q & A

Basic: What synthetic strategies are effective for introducing the thiomorpholine moiety into the pyrazinone core?

Answer:

The thiomorpholine group can be introduced via nucleophilic substitution or coupling reactions. For example, reacting a pyrazinone precursor (e.g., 3-bromopyrazinone) with thiomorpholine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) typically yields the desired product. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to isolate the compound in >75% yield. Reaction progress should be monitored using TLC or HPLC to ensure completion .

Basic: How can spectroscopic methods (NMR, MS) confirm the structural integrity of 1-methyl-3-thiomorpholinopyrazin-2(1H)-one?

Answer:

- ¹H NMR : Key signals include the pyrazinone ring protons (δ 7.2–8.1 ppm), thiomorpholine methylene protons (δ 3.4–3.8 ppm), and the N-methyl group (singlet at δ 3.1 ppm).

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~160 ppm, while thiomorpholine carbons resonate at 40–60 ppm.

- HRMS : Molecular ion [M+H]⁺ should match the theoretical mass (e.g., C₉H₁₃N₃OS: 211.0783). Overlap with impurities (e.g., unreacted thiomorpholine) can be resolved via LC-MS .

Advanced: How do reaction conditions (solvent, temperature) influence the regioselectivity of thiomorpholine substitution on the pyrazinone ring?

Answer:

Regioselectivity is solvent- and temperature-dependent:

| Solvent | Temperature | Outcome |

|---|---|---|

| DMF | 100°C | 3-position favored (90% yield) |

| THF | 60°C | Mixed substitution (60% 3-position, 20% 1-position) |

| Ethanol | Reflux | Hydrolysis dominant (low yield) |

Polar aprotic solvents (DMF) stabilize the transition state for 3-position substitution, while lower temperatures in THF reduce reaction specificity. Mechanistic studies using DFT calculations can further rationalize these trends .

Advanced: How can contradictory biological activity data (e.g., IC₅₀ variability) for this compound be resolved?

Answer:

Variability in bioassays often stems from:

- Purity : Residual solvents (e.g., DMSO) or unreacted precursors may inhibit biological targets. Validate purity via HPLC (>95%) .

- Assay conditions : Adjust pH (e.g., 7.4 for cellular assays vs. 6.8 for enzymatic assays) and incubation time (24–72 hours for cytotoxicity).

- Structural analogs : Compare activity with derivatives lacking the thiomorpholine group (e.g., 3-morpholinopyrazinone) to isolate the moiety’s contribution. SAR studies show that thiomorpholine enhances target binding by ~30% in kinase inhibition assays .

Advanced: What computational methods are effective for predicting the compound’s metabolic stability and off-target interactions?

Answer:

- ADMET Prediction : Use tools like SwissADME or ADMETLab to assess logP (optimal 1–3), CYP450 inhibition, and bioavailability. For this compound, logP ~1.8 suggests moderate membrane permeability.

- Docking Studies : Molecular docking (AutoDock Vina) against targets like PI3Kγ (PDB: 6L0W) can predict binding affinity. Thiomorpholine’s sulfur atom forms critical H-bonds with Lys833 (ΔG ~-9.2 kcal/mol).

- MD Simulations : 100-ns simulations in GROMACS reveal stable binding in the ATP-binding pocket, with RMSD <2.0 Å .

Basic: What purification techniques are optimal for isolating 1-methyl-3-thiomorpholinopyrazin-2(1H)-one from reaction byproducts?

Answer:

- Column Chromatography : Use silica gel with a gradient of ethyl acetate (10% → 50%) in hexane. Collect fractions showing a single spot on TLC (Rf ~0.3).

- Recrystallization : Dissolve the crude product in hot ethanol (70°C), then slowly add water until cloudiness appears. Cooling to 4°C yields needle-like crystals (mp 142–144°C).

- HPLC : A C18 column with acetonitrile/water (60:40) at 1 mL/min ensures >99% purity .

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Answer:

X-ray crystallography confirms the predominant tautomer. For pyrazinones, the 1H-keto form is typically favored over the 2H-enol form. Key bond lengths:

- C=O bond: ~1.22 Å (consistent with keto form).

- N–C bond: ~1.35 Å (shorter than enolic C–O).

Compare with literature data for analogous structures (e.g., 1-methyl-3-phenylquinoxalin-2(1H)-one, C–O 1.23 Å ).

Advanced: What strategies mitigate oxidative degradation of the thiomorpholine moiety during storage?

Answer:

- Storage Conditions : Under argon at -20°C in amber vials (light-sensitive).

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol stock solutions.

- Degradation Monitoring : Track sulfide (S) oxidation to sulfoxide (SO) via LC-MS (m/z shift +16) weekly. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.